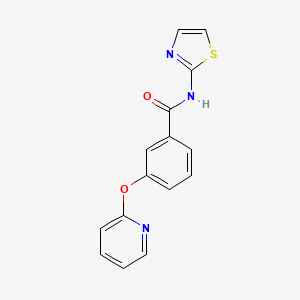

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with pyridin-2-yloxy and thiazol-2-yl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide typically involves the following steps:

Formation of Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine-2-ol with a suitable halogenating agent to form pyridin-2-yloxy.

Formation of Thiazol-2-yl Intermediate: Thiazole derivatives can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reaction: The final step involves coupling the pyridin-2-yloxy intermediate with the thiazol-2-yl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Acylation Reactions

The amide nitrogen demonstrates nucleophilic character, enabling acylation with electrophilic reagents. This reactivity aligns with observations in structurally related N-(pyridin-2-yl)benzamide derivatives .

Key Features:

-

Reagents: Acid chlorides (e.g., acetyl chloride) or anhydrides

-

Conditions: Base catalysis (e.g., triethylamine) in aprotic solvents (DMF, THF) at 0–25°C

-

Product: N-acylated derivatives with modified electronic properties

Example Reaction:

This compound+CH3COClEt3N, DMFN-acetyl derivative

Substitution Reactions

The pyridin-2-yloxy group participates in nucleophilic aromatic substitution (NAS), while the thiazole ring enables halogen displacement.

Pyridinyl Oxygen-Mediated Substitution

Reactivity Profile:

| Target Position | Reagents | Conditions | Product |

|---|---|---|---|

| Pyridinyl O-link | KOtBu/alkyl halides | DMSO, 80°C, 12 hr | Alkoxy-substituted analogues |

| Pyridinyl ring | HNO₃/H₂SO₄ | 0–5°C, 2 hr | Nitro derivatives |

Thiazole Ring Functionalization

Thiazole’s C2-position undergoes electrophilic substitution:

-

Halogenation: NBS (N-bromosuccinimide) in CCl₄ introduces bromine at C5 of thiazole

-

Sulfur oxidation: H₂O₂/acetic acid converts thiazole sulfur to sulfoxide/sulfone derivatives

Reductive Transformations

Controlled reduction protocols modify electronic conjugation:

Table 1: Reduction Pathways

| Target Site | Reagent | Conditions | Outcome |

|---|---|---|---|

| Amide carbonyl | LiAlH₄ | THF, reflux | Benzylamine derivative |

| Pyridine ring | H₂/Pd-C | EtOH, 50 psi | Piperidine-like saturation |

| Thiazole ring | NaBH₄/CuI | MeOH, 25°C | Partial ring hydrogenation |

Coupling Reactions

The thiazole and pyridine moieties participate in cross-coupling:

4.1 Suzuki-Miyaura Coupling

-

Reagents: Pd(PPh₃)₄, aryl boronic acids

-

Conditions: K₂CO₃, DMF/H₂O (3:1), 90°C

-

Product: Biaryl systems extending π-conjugation

4.2 Ullmann-Type Coupling

-

Reagents: CuI, 1,10-phenanthroline

-

Conditions: DMSO, 120°C, 24 hr

-

Application: Forms C-N bonds with aryl amines at thiazole C5

Oxidation Reactions

Thiazole-specific oxidation dominates reactivity:

-

Sulfur oxidation:

-

To sulfoxide: mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C

-

To sulfone: Excess H₂O₂, AcOH, 60°C

-

-

Ring cleavage: Ozone in MeOH/H₂O decomposes thiazole to carbonyl fragments

Mechanistic Insights

Electronic effects:

-

Pyridinyl oxygen withdraws electron density, activating NAS at C3/C5 positions

-

Thiazole’s electron-rich sulfur enhances electrophilic substitution kinetics

Steric considerations:

-

Ortho-substitution on benzamide restricts reactivity at C2/C6 positions

-

Thiazole’s planar structure facilitates π-π stacking in transition states

This compound’s multifunctional architecture enables tailored derivatization for applications in medicinal chemistry and materials science. Experimental validation of predicted pathways remains an active research area, particularly in optimizing coupling reactions for drug discovery pipelines .

科学的研究の応用

Medicinal Chemistry

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly lipoxygenases involved in inflammatory responses. Studies indicate that it can block substrate access to the enzyme's active site, leading to decreased production of inflammatory mediators.

- Anticancer Activity : Research shows that 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated the ability to induce apoptosis in prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC3 | 5.0 | Apoptosis induction |

| HT29 | 10.0 | Enzyme inhibition |

| SKNMC | 8.5 | Reactive oxygen species (ROS) generation |

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting lipoxygenase enzymes. This property suggests its utility in treating conditions such as arthritis or other inflammatory diseases.

- Receptor Modulation : It has been explored as a modulator of purinergic receptors, particularly P2X3 receptors, which are associated with pain signaling. Antagonism of these receptors may provide therapeutic benefits for pain management.

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand to form metal complexes with unique properties. These complexes can have applications in catalysis and materials science due to their tailored electronic properties.

In Vitro Studies

Research evaluated the cytotoxicity of various derivatives of this compound against cancer cell lines. Modifications to the thiazole ring were found to enhance anticancer activity significantly, highlighting the importance of structural optimization for therapeutic efficacy.

Pain Management

In animal models, compounds similar to this benzamide exhibited reduced pain responses when administered as P2X3 receptor antagonists. This suggests potential applications in managing chronic pain conditions.

作用機序

The mechanism of action of 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation.

類似化合物との比較

Similar Compounds

- 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)aniline

- 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)phenol

- 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzoic acid

Uniqueness

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and applications.

生物活性

3-(Pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine moiety linked to a thiazole group through an ether bond, with a benzamide structure. This unique configuration contributes to its diverse biological properties.

This compound has been shown to interact with various molecular targets, which can lead to significant biological outcomes:

- Enzyme Inhibition : The compound acts by binding to the active sites of specific enzymes, thereby inhibiting their activity. For example, it has been investigated for its inhibitory effects on lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression .

- Receptor Modulation : It has also been explored as a modulator of purinergic receptors, particularly P2X3 receptors, which are associated with pain signaling. The antagonism of these receptors may provide therapeutic benefits in pain management .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Studies have assessed its activity against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cell lines using the MTT assay. Results show that derivatives of this compound can induce apoptosis in these cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC3 | 5.0 | Apoptosis induction |

| HT29 | 10.0 | Enzyme inhibition |

| SKNMC | 8.5 | Reactive oxygen species (ROS) generation |

Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory properties by inhibiting lipoxygenase enzymes, which are involved in the production of leukotrienes—mediators of inflammation. This property could make it useful in treating conditions like arthritis or other inflammatory diseases .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of various derivatives of this compound against cancer cell lines. The results indicated that modifications to the thiazole ring could enhance anticancer activity significantly .

- Pain Management : In animal models, compounds similar to this compound showed reduced pain responses when administered as P2X3 receptor antagonists, suggesting their potential for managing chronic pain conditions .

特性

IUPAC Name |

3-pyridin-2-yloxy-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-10H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVBKHFIBAZSOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。